

# Iron(II)-EDTA solubility and stability

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## Compound Focus: Iron(II)-edta

CAS No.: 15651-72-6

Cat. No.: S567855

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## Core Properties & Stability Data

**Iron(II)-EDTA** is a coordination complex where ethylenediaminetetraacetic acid (EDTA) chelates a ferrous iron ion ( $\text{Fe}^{2+}$ ), forming a water-soluble complex that enhances iron's stability and bioavailability in various conditions [1] [2].

The table below summarizes the key quantitative data and stability constants for the Iron-EDTA system:

Property	Description / Value
General Formula	$[\text{Fe}(\text{EDTA})]^{2-}$ [3]
Typical Salt Form	$\text{Na}_4\text{EDTA}\cdot\text{Fe}$ (for dry mixtures) [4]
Physical Form (as a salt)	Light yellow to pale brown, highly water-soluble powder [2]
Stability Constant (log K) of $[\text{Fe}(\text{EDTA})]^-$	Not explicitly quantified in search results, but formation constant for $\text{Fe}(\text{III})\text{-EDTA}$ is $\sim 10^{10}$ times greater than for $\text{Fe}(\text{II})\text{-EDTA}$ [3]
Formal Reduction Potential ( $E^\circ$ )	Not directly provided; varies significantly with complexation (see below) [3]

The table below compares the relative stability and redox behavior of different iron complexes, explaining why **Iron(II)-EDTA** is so effective:

Iron Complex	Relative Stability (Fe <sup>3+</sup> vs. Fe <sup>2+</sup> )	Impact on Redox Potential
Iron-EDTA	Fe(III) complex is ~10 <sup>10</sup> times more stable than Fe(II) complex [3]	Significantly increases oxidation potential, making Fe <sup>2+</sup> easier to oxidize [3]
Iron-Aqua ([Fe(H <sub>2</sub> O) <sub>6</sub> ] <sup>2+</sup> )	Less stable than EDTA complex [3]	Serves as a reference point for redox potential [3]
Iron-Phenanthroline ([Fe(o-phen) <sub>3</sub> ] <sup>2+</sup> )	Less stable than EDTA complex [3]	Different, identifiable redox potential in mixture titrations [3]

## Experimental Analysis of Redox Potential

A key potentiometric titration experiment demonstrates how complexation alters the redox potential of the iron(III)/iron(II) couple [3].

### Objective

To measure the formal reduction potentials of the [Fe(EDTA)]<sup>-</sup>/[Fe(EDTA)]<sup>2-</sup> couple and other iron complexes (aqua and phenanthroline) in a mixture by monitoring potential during oxidation [3].

### Materials and Reagents

- **Iron Complexes:** Pre-synthesized complexes of Iron(II) with aqua (e.g., FeSO<sub>4</sub> in acid), EDTA, and 1,10-phenanthroline [3].
- **Oxidizing Agent:** Cerium(IV) sulfate (Ce<sup>4+</sup>) in acidic medium [3].
- **Apparatus:** Potentiometer with a platinum indicator electrode and a saturated calomel reference electrode (SCE); magnetic stirrer; burette; N<sub>2</sub> purging setup [3].

### Procedure

- **Solution Preparation:** Prepare binary or ternary mixtures of the different Iron(II) complexes in the reaction vessel [3].
- **Environment Control:** Maintain temperature at 25°C and purge the solution with nitrogen gas to exclude oxygen, which can interfere with the oxidation [3].
- **Titration & Data Collection:** Titrate the mixture with the standard Ce<sup>4+</sup> solution while stirring. Record the potential (in mV) of the platinum electrode vs. SCE after each addition of titrant, waiting for equilibrium [3].
- **Endpoint Determination:** Continue titration until all reducing agents are fully oxidized. The titration curve (potential vs. volume of titrant) will show multiple inflection points, each corresponding to the oxidation of a different Iron(II) complex in the mixture [3].

## Data Analysis

The volume of titrant at each inflection point is used to calculate the concentration of each reducing agent. The potential at the mid-point between two inflection points gives the formal reduction potential ( $E^\circ$ ) for the specific iron complex couple being oxidized at that stage [3].

## Key Applications & Stability Protocols

The stability of **Iron(II)-EDTA** is critical for its function across various fields.

### Enhancing Plant Salt Tolerance

Research on seashore paspalum grass shows that applying excess Fe(II)-EDTA under salt stress can alleviate toxicity. It works by maintaining ion homeostasis: reducing Na<sup>+</sup> content, increasing K<sup>+</sup>/Na<sup>+</sup> ratio, and boosting the uptake of beneficial divalent cations (Ca<sup>2+</sup>, Mg<sup>2+</sup>, Mn<sup>2+</sup>). This also upregulates genes related to salt tolerance, such as SOS1, HKT1, and proton pumps [5].

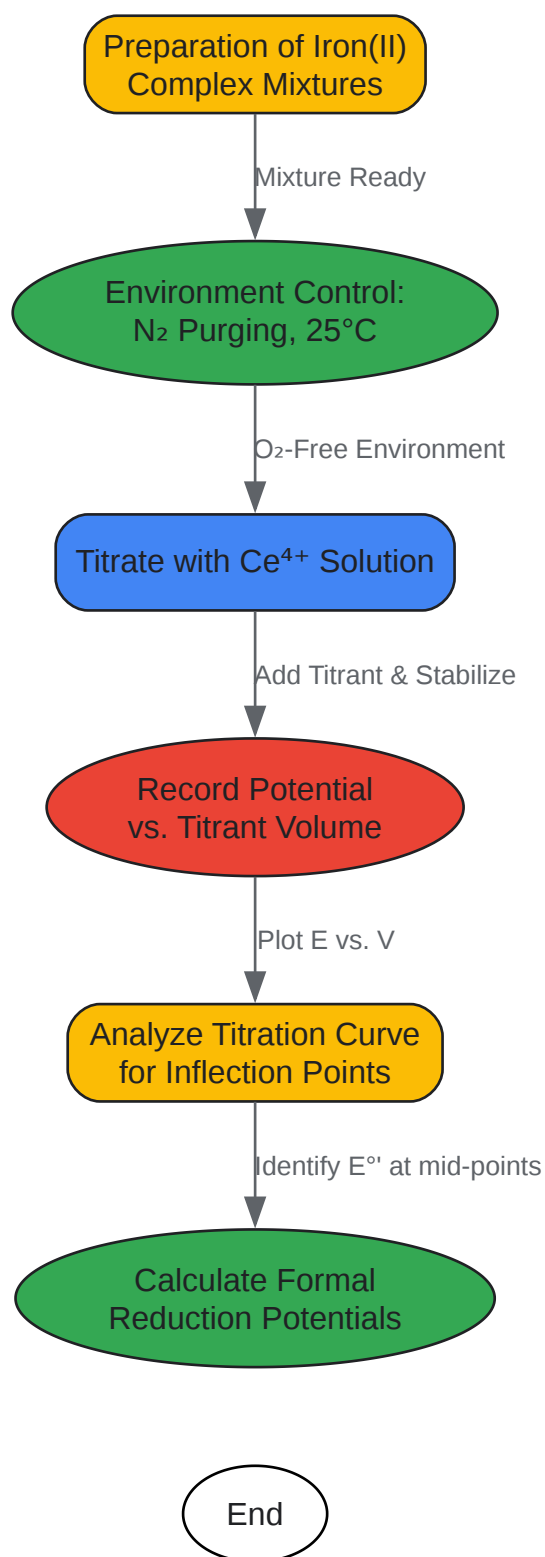
### Stabilization in Industrial Scrubbing

A patent highlights a method to stabilize solid, dry Na<sub>4</sub>-EDTA-iron(II) complexes used in industrial gas scrubbers. The problem is that upon addition to water, the dry chelate can cause a local pH spike to 8-10, precipitating iron hydroxide. The solution is adding small amounts (0.5-2%) of solid, dry organic acids (e.g.,

adipic acid) and/or sodium pyrosulphite during the dry mixture's preparation. This prevents pH elevation and maintains solubility, even in case of overdose [4].

## DOT Code for Chemical Workflow

The following Graphviz diagram illustrates the experimental workflow for the potentiometric titration described above.



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*Diagram 1: Experimental workflow for potentiometric titration of Iron(II) complexes.*

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## References

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